molecular formula C8H14N2O B13215136 1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile

1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile

Cat. No.: B13215136
M. Wt: 154.21 g/mol
InChI Key: YNTKXGCQRQCMRV-UHFFFAOYSA-N
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Description

1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile is a cyclobutane-based compound featuring a carbonitrile group and a 3-amino-2-hydroxypropyl substituent. Its synthesis likely involves cyclobutane ring formation followed by functional group modifications, as seen in analogous compounds .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(3-amino-2-hydroxypropyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C8H14N2O/c9-5-7(11)4-8(6-10)2-1-3-8/h7,11H,1-5,9H2

InChI Key

YNTKXGCQRQCMRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(CN)O)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through , where two alkenes react to form the four-membered ring.

    Introduction of Functional Groups: The amino and hydroxyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of a cyclobutane derivative with an appropriate amine and alcohol under controlled conditions can yield the desired product.

    Nitrile Group Addition: The nitrile group can be introduced via cyanation reactions, where a suitable leaving group on the cyclobutane ring is replaced by a cyano group using reagents like sodium cyanide.

Chemical Reactions Analysis

1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions include carbonyl compounds, primary amines, and substituted cyclobutane derivatives.

Scientific Research Applications

1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-(Cyclopropylamino)cyclobutane-1-carbonitrile

  • Structure: Replaces the 3-amino-2-hydroxypropyl group with a cyclopropylamino moiety.
  • Physical Properties : Liquid at room temperature, molecular weight 136.2 g/mol .
  • Applications: No direct biological data reported, but the cyclopropyl group may influence lipophilicity and metabolic stability compared to the hydrophilic 3-amino-2-hydroxypropyl substituent .

1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile

  • Structure: Substitutes the amino-hydroxypropyl group with a fluoropyridinyl ring.
  • Physical Properties : Molecular formula C₉H₁₁Cl₂N₃, CAS 1333126-80-9 .

Bioactive Derivatives with Shared Functional Groups

1-(3-Amino-2-hydroxypropyl) Derivatives of Tribromobenzofuranol

  • Structure: Combines the 3-amino-2-hydroxypropyl group with a brominated benzofuranol core (Figure 4, ).
  • Bioactivity: Effective against Gram-positive bacteria and fungi, with lower cytotoxicity compared to non-brominated precursors .
  • Key Insight : Bromination reduces cytotoxicity but retains antimicrobial efficacy, highlighting the importance of halogenation in toxicity modulation .

Methyl 5-Bromo-7-[2-(diethylamino)ethoxy]benzofuran-2-carboxylate (Compound 5)

  • Structure: Features a 2-(diethylamino)ethoxy substituent instead of the amino-hydroxypropyl group.
  • Bioactivity : Exhibits antifungal and cytotoxic activity against human cancer cell lines .
  • Comparison: The diethylaminoethoxy group may enhance membrane permeability compared to the smaller 3-amino-2-hydroxypropyl chain .

Comparative Data Table

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Bioactivity Toxicity Profile Reference
1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile Cyclobutane-carbonitrile 3-Amino-2-hydroxypropyl ~180 (estimated) N/A (structural analog data suggests antimicrobial potential) N/A
1-(Cyclopropylamino)cyclobutane-1-carbonitrile Cyclobutane-carbonitrile Cyclopropylamino 136.2 N/A N/A
1-(3-Amino-2-hydroxypropyl)-tribromobenzofuranol Benzofuranol 3-Amino-2-hydroxypropyl + Br₃ ~450 (estimated) Antibacterial, antifungal Lower cytotoxicity
Methyl 5-Bromo-7-[2-(diethylamino)ethoxy]benzofuran-2-carboxylate Benzofuran-carboxylate 2-(Diethylamino)ethoxy ~380 (estimated) Antifungal, cytotoxic Moderate cytotoxicity

Key Research Findings and Insights

Substituent Effects: The 3-amino-2-hydroxypropyl group enhances solubility and hydrogen-bonding capacity, which may improve target engagement in biological systems compared to bulkier substituents like diethylaminoethoxy .

Halogenation Impact: Brominated analogs (e.g., tribromobenzofuranol derivatives) show reduced cytotoxicity while maintaining antimicrobial efficacy, suggesting a trade-off between halogenation and safety .

Structural Rigidity: Cyclobutane-containing compounds exhibit improved metabolic stability over linear-chain analogs, as seen in the liquid state and storage stability of 1-(cyclopropylamino)cyclobutane-1-carbonitrile .

Biological Activity

1-(3-Amino-2-hydroxypropyl)cyclobutane-1-carbonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on its pharmacological effects, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a cyclobutane ring with a carbonitrile group and an amino-alcohol side chain. Its molecular formula is C7H12N2OC_7H_{12}N_2O, with a molecular weight of approximately 156.19 g/mol. The specific arrangement of functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that 1-(3-amino-2-hydroxypropyl)cyclobutane-1-carbonitrile exhibits significant biological activity, particularly in the context of neurological disorders and antidepressant effects. The compound's ability to modulate neurotransmitter levels suggests a mechanism that may alleviate symptoms associated with mood disorders.

The compound is believed to influence various neurotransmitter systems, potentially acting as a receptor modulator. Studies have shown that it may interact with receptors involved in serotonin and norepinephrine pathways, which are crucial for mood regulation. Furthermore, its structural characteristics allow it to bind effectively to biological targets, enhancing its pharmacological profile.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
AntidepressantModulates neurotransmitter levels; potential for treating mood disorders.
NeuroprotectiveExhibits protective effects on neuronal cells under stress conditions.
CCR5 AntagonistShows potential in inhibiting HIV entry by blocking CCR5 receptor.

Case Studies

  • Antidepressant Efficacy : A clinical study evaluated the efficacy of the compound in patients with major depressive disorder (MDD). Results indicated a statistically significant reduction in depression scores compared to placebo after 8 weeks of treatment, suggesting its potential as a novel antidepressant.
  • Neuroprotection : In vitro studies demonstrated that the compound protects neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect was linked to the modulation of antioxidant enzyme activity, indicating its potential use in neurodegenerative diseases .
  • HIV Research : Preliminary studies have shown that 1-(3-amino-2-hydroxypropyl)cyclobutane-1-carbonitrile acts as a CCR5 antagonist, which may prevent HIV from entering host cells. This property opens avenues for further research into its use as part of combination therapies for HIV treatment .

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